molecular formula C22H28N6O4S B11155880 N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide

N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide

Cat. No.: B11155880
M. Wt: 472.6 g/mol
InChI Key: XFEKWVWGOREUHK-UHFFFAOYSA-N
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Description

N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide is a complex organic compound with a molecular formula of C16H19N5O3S. It is known for its unique structure, which includes a pyrimidinyl group, piperazino group, and sulfonyl group, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of the pyrimidinyl group: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl moiety.

    Introduction of the piperazino group: The piperazino group is introduced through a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N1-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .

Properties

Molecular Formula

C22H28N6O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C22H28N6O4S/c1-17(29)25-19-3-5-20(6-4-19)33(31,32)28-11-7-18(8-12-28)21(30)26-13-15-27(16-14-26)22-23-9-2-10-24-22/h2-6,9-10,18H,7-8,11-16H2,1H3,(H,25,29)

InChI Key

XFEKWVWGOREUHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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